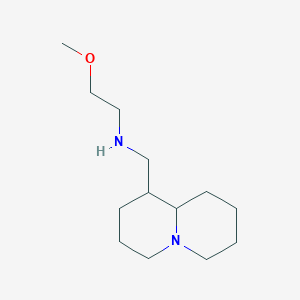

2-methoxy-N-(octahydro-2H-quinolizin-1-ylmethyl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methoxy-N-(octahydro-2H-quinolizin-1-ylmethyl)ethanamine is a chemical compound with the molecular formula C13H26N2O It is characterized by the presence of a methoxy group, an ethanamine chain, and an octahydroquinolizine ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(octahydro-2H-quinolizin-1-ylmethyl)ethanamine typically involves the reaction of octahydroquinolizine derivatives with methoxyethylamine under controlled conditions. One common method includes the reduction of imine compounds using sodium borohydride (NaBH4) to produce the corresponding amine analogues . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing by-products and ensuring the sustainability of the synthesis process.

Análisis De Reacciones Químicas

Quinolizine Core Construction

- Cyclization reactions : Octahydro-2H-quinolizine derivatives are synthesized via intramolecular cyclization of precursors such as tetracyclic amines under acidic or catalytic conditions .

- Reductive amination : Formation of the quinolizine ring system via reductive amination of ketones with primary amines, followed by hydrogenation to achieve saturation .

Final Coupling

- Mannich reaction : Coupling of the methoxyethylamine moiety with the quinolizine-methyl group using formaldehyde or paraformaldehyde .

- Reductive alkylation : Reaction of a quinolizine aldehyde with methoxyethylamine in the presence of NaBH₃CN or H₂/Pd-C .

Amine Group

- Alkylation : The secondary amine in the ethanamine chain can undergo alkylation with alkyl halides (e.g., CH₃I) or epoxides .

- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under basic conditions .

Methoxy Group

- Demethylation : Cleavage with BBr₃ or HI to yield hydroxyl derivatives .

- Oxidation : Potential oxidation to carbonyl groups under strong oxidizing conditions (e.g., KMnO₄) .

Quinolizine Ring

- Hydrogenation : Further saturation of the ring is unlikely due to its pre-existing octahydro structure .

- Electrophilic substitution : Limited reactivity due to steric hindrance, but bromination or nitration may occur at activated positions .

Reaction Optimization Data

Relevant reaction conditions from analogous syntheses are summarized below:

Stability and Degradation

- Acid/Base Sensitivity : The compound is stable in neutral conditions but may undergo hydrolysis of the methoxy group under strongly acidic or basic conditions .

- Oxidative Degradation : Susceptible to oxidation at the ethanamine chain, forming N-oxide derivatives .

Key Challenges

Aplicaciones Científicas De Investigación

2-Methoxy-N-(octahydro-2H-quinolizin-1-ylmethyl)ethanamine has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-methoxy-N-(octahydro-2H-quinolizin-1-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, which can then participate in catalytic reactions . Additionally, its biological activities may involve interactions with cellular receptors and enzymes, leading to various physiological effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Methoxy-N-(pyridin-2-ylmethyl)ethanamine: This compound has a similar structure but with a pyridine ring instead of the octahydroquinolizine ring.

N,N-Diethyl-N-(pyridin-2-ylmethyl)ethane-1,2-diamine: Another related compound with diethyl substitutions and a pyridine ring.

Uniqueness

2-Methoxy-N-(octahydro-2H-quinolizin-1-ylmethyl)ethanamine is unique due to its octahydroquinolizine ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Actividad Biológica

2-Methoxy-N-(octahydro-2H-quinolizin-1-ylmethyl)ethanamine, also known by its CAS number 1240565-81-4, is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H26N2O. The structure features a methoxy group and an octahydroquinolizine moiety, which may contribute to its biological activity.

Anticancer Properties

Preliminary studies have suggested that derivatives of compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives have shown effectiveness in inhibiting the proliferation of colorectal cancer cells by inducing apoptosis and blocking the cell cycle at the G2/M phase . The underlying mechanism often involves the inhibition of key signaling pathways such as PI3K/AKT/mTOR, which are critical for cell survival and proliferation.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Methoxy-N-(octahydro-...) | HCT116 | TBD | Apoptosis induction |

| 2-Methoxy-N-(octahydro-...) | Caco-2 | TBD | Cell cycle arrest |

| Neocryptolepine Derivative | HCT116 | <10 | PI3K/AKT/mTOR pathway inhibition |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a compound structurally related to this compound on human colorectal cancer cells. The compound was found to significantly reduce cell viability in vitro, with an IC50 value indicating potent activity. Further analysis revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for drug development against colorectal cancer.

Case Study 2: Antimicrobial Activity

In another investigation, a series of octahydroquinolizine derivatives were tested for their antibacterial properties. One derivative exhibited an MIC (minimum inhibitory concentration) value of 62.5 µg/mL against E. coli, showcasing its potential as an antimicrobial agent. The study suggested that modifications to the methoxy group could enhance antibacterial activity, warranting further exploration into structure-activity relationships.

Propiedades

IUPAC Name |

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-methoxyethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O/c1-16-10-7-14-11-12-5-4-9-15-8-3-2-6-13(12)15/h12-14H,2-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSABJTJKXWEJGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1CCCN2C1CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.